molecular formula C30H60 B12535001 1,4-Didodecylcyclohexane CAS No. 820233-11-2

1,4-Didodecylcyclohexane

Cat. No.: B12535001
CAS No.: 820233-11-2
M. Wt: 420.8 g/mol
InChI Key: RASSSQOBULYGHW-UHFFFAOYSA-N
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Description

1,4-Didodecylcyclohexane is an organic compound with the molecular formula C30H60 It is a derivative of cyclohexane, where two dodecyl (C12H25) groups are attached to the 1 and 4 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Didodecylcyclohexane typically involves the alkylation of cyclohexane. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,4-Didodecylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrocarbons.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Dodecylcyclohexanol, dodecylcyclohexanone, and dodecylcyclohexanoic acid.

    Reduction: Various saturated hydrocarbons.

    Substitution: Halogenated derivatives such as 1,4-didodecyl-2-chlorocyclohexane.

Scientific Research Applications

1,4-Didodecylcyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Didodecylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihexylcyclohexane: Similar structure but with shorter alkyl chains.

    1,4-Dioctylcyclohexane: Similar structure with medium-length alkyl chains.

    1,4-Didecylcyclohexane: Similar structure with slightly shorter alkyl chains.

Uniqueness

1,4-Didodecylcyclohexane is unique due to its longer dodecyl chains, which impart distinct physical and chemical properties. These longer chains can influence the compound’s solubility, melting point, and interaction with other molecules, making it suitable for specific applications that shorter-chain analogs may not fulfill.

Properties

CAS No.

820233-11-2

Molecular Formula

C30H60

Molecular Weight

420.8 g/mol

IUPAC Name

1,4-didodecylcyclohexane

InChI

InChI=1S/C30H60/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

RASSSQOBULYGHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCC

Origin of Product

United States

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